Butyl-(2,6-difluoro-benzylidene)-amine
Description
Butyl-(2,6-difluoro-benzylidene)-amine is a Schiff base derivative synthesized via the condensation of butylamine and 2,6-difluorobenzaldehyde. The compound features a butyl alkyl chain, a fluorinated aromatic ring, and an imine (-C=N-) functional group. The 2,6-difluoro substitution on the benzene ring enhances electronegativity and steric effects, which may influence binding affinity to biological targets.
Properties
Molecular Formula |
C11H13F2N |
|---|---|
Molecular Weight |
197.22 g/mol |
IUPAC Name |
N-butyl-1-(2,6-difluorophenyl)methanimine |
InChI |
InChI=1S/C11H13F2N/c1-2-3-7-14-8-9-10(12)5-4-6-11(9)13/h4-6,8H,2-3,7H2,1H3 |
InChI Key |
BHCWISJPAXHQMS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN=CC1=C(C=CC=C1F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
5-Bis-(2,6-difluoro-benzylidene)-11β-Hydroxysteroid Dehydrogenase 1 (11β-HSD1) Inhibitor
Structural Similarities :
Functional Differences :
- The 11β-HSD1 inhibitor in demonstrated efficacy in treating diet-induced nonalcoholic fatty liver disease (NAFLD) in mice by modulating glucocorticoid metabolism .
Key Data :
| Property | This compound | 5-Bis-(2,6-difluoro-benzylidene)-11β-HSD1 Inhibitor |
|---|---|---|
| Substituents | Single benzylidene, butyl chain | Bis-benzylidene, steroid core |
| Biological Target | Not reported | 11β-HSD1 enzyme |
| Therapeutic Application | Hypothetical (enzyme inhibition) | NAFLD treatment (validated in mice) |
Butyl-β-D-Galactoside and Alkyl Glycosides
Structural Contrasts :
Functional Insights :
- Butyl-β-D-Galactoside is synthesized enzymatically in acetone/1-butanol/water systems, achieving a high yield (Y ≈ 1.0 mol/mol) due to optimized solvent conditions . Propyl-β-galactoside analogs show lower yields (Y = 0.58–0.79 mol/mol), highlighting the butyl chain’s role in enhancing reaction efficiency .
- The butyl group in glycosides improves surfactant properties and thermal stability compared to shorter alkyl chains (e.g., propyl) . For this compound, the butyl chain may similarly enhance lipophilicity and bioavailability.
Key Data :
Succinate Derivatives with Butyl/Pentyl Substituents
Functional Comparison :
- Succinate derivatives are metabolic intermediates or plasticizers (e.g., benzenedicarboxylic acid esters in ), whereas the target compound’s fluorinated aromatic system suggests pharmacological relevance.
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